molecular formula C15H12BrN3O4 B5813042 4-bromo-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide

4-bromo-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide

Cat. No. B5813042
M. Wt: 378.18 g/mol
InChI Key: JJHKDEHSUBNQDC-UHFFFAOYSA-N
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Description

4-bromo-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 4-bromo-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide involves the inhibition of specific enzymes and signaling pathways. In cancer cells, this compound induces apoptosis by inhibiting the activity of anti-apoptotic proteins and activating pro-apoptotic proteins. In plants, it inhibits the activity of specific enzymes involved in the synthesis of essential amino acids, leading to the death of the plant. The exact mechanism of action in material science is still under investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the application. In medicine, this compound has shown cytotoxic effects on cancer cells, leading to their death. In agriculture, it has been shown to inhibit the growth of weeds by interfering with their metabolic pathways. In material science, this compound has been used as a precursor for the synthesis of materials with unique properties such as conductivity, magnetism, and luminescence.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations include its toxicity and potential environmental impact, which requires careful handling and disposal.

Future Directions

The future directions for 4-bromo-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide include further investigation of its potential applications in medicine, agriculture, and material science. In medicine, this compound could be further studied for its potential as a chemotherapeutic agent. In agriculture, it could be used to develop more effective and environmentally friendly herbicides. In material science, it could be used as a precursor for the synthesis of novel materials with unique properties. Additionally, the toxicity and environmental impact of this compound could be further investigated to ensure safe handling and disposal.
In conclusion, this compound is a compound with significant potential in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its impact on various fields.

Synthesis Methods

The synthesis of 4-bromo-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide involves a series of chemical reactions. The starting materials for the synthesis are 4-bromoaniline, 3-methyl-4-nitrobenzoic acid, and N,N'-carbonyldiimidazole. The reaction proceeds in the presence of a catalyst and solvent, which leads to the formation of the desired compound. The yield of the synthesis can be optimized by controlling the reaction conditions and purification methods.

Scientific Research Applications

4-bromo-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as an anticancer agent, as it inhibits the growth of cancer cells by inducing apoptosis. In agriculture, it has been used as a herbicide to control weed growth in crops. In material science, it has been used as a precursor for the synthesis of novel materials with unique properties.

properties

IUPAC Name

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 3-methyl-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O4/c1-9-8-11(4-7-13(9)19(21)22)15(20)23-18-14(17)10-2-5-12(16)6-3-10/h2-8H,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHKDEHSUBNQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)ON=C(C2=CC=C(C=C2)Br)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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